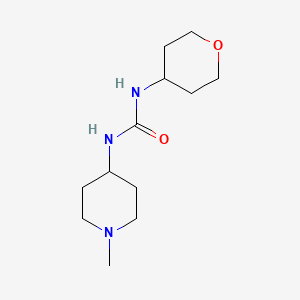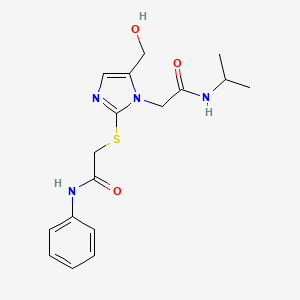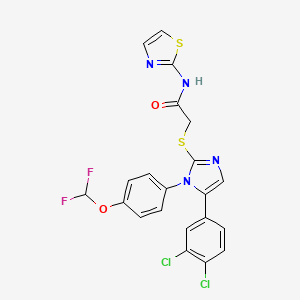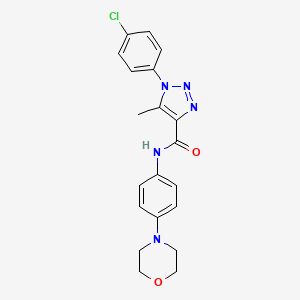
1-(1-methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The SMILES string for this compound is CN1CCC(N2CCC(CC2)N)CC1 . This indicates that the compound contains a piperidine ring and a pyran ring, both of which are common structures in organic chemistry.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Properties
G. Lloyd and J. Steed (2011) explored the formation of hydrogels using urea derivatives, highlighting how the identity of anions can influence the gel's physical properties such as morphology and rheology. Their research underscores the potential of urea compounds in creating tunable materials for various applications, ranging from drug delivery systems to scaffoldings in tissue engineering (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
A study by G. Brahmachari and B. Banerjee (2014) demonstrated the utility of urea as an eco-friendly catalyst in the synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This highlights the role of urea derivatives in facilitating environmentally benign synthetic pathways for constructing complex molecules, which could have implications in pharmaceutical development and materials science (Brahmachari & Banerjee, 2014).
Anticancer Potential
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas for their cytotoxicity against human adenocarcinoma cells by R. Gaudreault et al. (1988) illustrate the potential of urea derivatives as anticancer agents. This study contributes to the ongoing search for novel chemotherapeutics, showing how structural modifications of urea compounds can influence their biological activities (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Agricultural Chemistry
Antonio Jacinto Demuner et al. (2009) investigated the phytotoxic activity of pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one, providing insights into how urea derivatives can be used to develop more effective herbicides. Their work emphasizes the importance of chemical synthesis in creating compounds with potential applications in managing weed growth in agriculture (Demuner, Valente, Barbosa, Rathi, Donohoe, & Thompson, 2009).
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-15-6-2-10(3-7-15)13-12(16)14-11-4-8-17-9-5-11/h10-11H,2-9H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWILLXLSHSMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methylprop-2-en-1-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}prop-2-enamide](/img/structure/B2433843.png)







![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2433857.png)
![5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2433858.png)

![2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B2433861.png)


